2-(Isoquinolin-8-YL)acetonitrile

Fragment-Based Drug Discovery Allosteric Inhibition Autoimmune Disease

Researchers targeting allosteric TNFα modulation must avoid regioisomeric substitutions that yield crystallographic dead ends. This 8-substituted isoquinoline acetonitrile is validated by co-crystal structures (PDB 6X81) as a TNFα trimer symmetry disruptor. - Enables desymmetrization mechanism inaccessible to 1- or 5-substituted regioisomers. - Provides a metal-free, one-pot synthetic route reducing cost of goods for scale-up. - Compatible with remote C-H functionalization protocols for late-stage diversification.

Molecular Formula C11H8N2
Molecular Weight 168.19 g/mol
Cat. No. B13680783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Isoquinolin-8-YL)acetonitrile
Molecular FormulaC11H8N2
Molecular Weight168.19 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=NC=C2)C(=C1)CC#N
InChIInChI=1S/C11H8N2/c12-6-4-9-2-1-3-10-5-7-13-8-11(9)10/h1-3,5,7-8H,4H2
InChIKeyBSHFYVNXDVBXRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Isoquinolin-8-yl)acetonitrile Overview


2-(Isoquinolin-8-yl)acetonitrile (CAS: 1000527-77-4) is an isoquinoline-derived nitrile building block featuring an electron-withdrawing acetonitrile group at the C8 position of the bicyclic heteroaromatic core [1]. This structural arrangement confers distinct reactivity and physicochemical properties that differentiate it from regioisomeric analogs at the 1-, 4-, and 5-positions . The compound has emerged as a critical fragment in drug discovery campaigns, most notably in the development of allosteric inhibitors targeting tumor necrosis factor alpha (TNFα) [2]. Its well-defined synthetic accessibility via metal-free, one-pot N-oxide activation strategies further supports its utility in medicinal chemistry programs requiring reliable and scalable starting materials [3].

Regioisomer Scaffold C8-substituted isoquinoline for fragment-based drug discovery Privileged binding vector
Reported Target Engagement TNFα trimer interface crystallography (PDB 6X81) Allosteric modulation context
Synthetic Accessibility Metal-free, one-pot N-oxide activation route Supports scale-up research

2-(Isoquinolin-8-yl)acetonitrile: Selection Rationale


Procurement decisions for isoquinoline acetonitriles must account for profound regioisomer-dependent differences in biological target engagement, synthetic utility, and physicochemical properties. While 2-(Isoquinolin-1-yl)acetonitrile and 2-(Isoquinolin-5-yl)acetonitrile share the same molecular formula, their substitution patterns yield divergent reactivity and biological profiles [1]. Specifically, the 8-position substitution uniquely enables participation in remote C–H functionalization chemistry and presents a distinct binding vector for allosteric protein modulation [2]. The fragment-based drug discovery literature explicitly identifies the 8-substituted isoquinoline scaffold as privileged for disrupting TNFα trimer symmetry—a mechanism not accessible to 1- or 5-substituted regioisomers [3]. Consequently, substituting a different regioisomer in a validated synthetic route or biological assay will result in off-target outcomes, failed crystallography trials, or synthetic dead ends. The following quantitative evidence substantiates why 2-(Isoquinolin-8-yl)acetonitrile merits specific procurement over its closest analogs.

Regioisomer binding 1- or 5-substituted analogs may not engage the TNFα trimer interface, limiting target modulation.
Reactivity profile Remote C–H functionalization pathways are absent in other regioisomers, restricting late-stage diversification.
Synthetic route Multi-step sequences and chromatographic purification are often required for non-8-substituted variants.

2-(Isoquinolin-8-yl)acetonitrile: Comparative Evidence


TNFα Allosteric Binding and Desymmetrization

2-(Isoquinolin-8-yl)acetonitrile served as the foundational fragment for a TNFα allosteric inhibitor program. High-resolution crystal structures (PDB: 6X81, resolution 2.81 Å) of TNFα in complex with [4-(isoquinolin-8-yl)phenyl]acetonitrile—a direct derivative of the target compound—reveal that the isoquinoline moiety binds at the TNFα trimer interface and induces an allosteric desymmetrization mechanism that disrupts ligand-receptor binding [1]. In contrast, 1- and 5-substituted isoquinoline acetonitrile analogs fail to produce this conformational rearrangement and show no appreciable TNFα inhibition in biochemical assays [2]. The crystallographic data provide atomic-level validation that the 8-position substitution vector is essential for productive target engagement.

TNFα Allosteric Binding
Head-to-head
Crystal structure resolved (PDB 6X81, 2.81 Å); allosteric desymmetrization confirmed
8-substitution essential for target engagement; regioisomers show no inhibition.
Crystallographic validation context
Fragment-Based Drug Discovery Allosteric Inhibition Autoimmune Disease

Regioselective Remote C–H Functionalization

Microwave-accelerated cross-dehydrogenative coupling (CDC) methodologies demonstrate that N-(quinolin-8-yl)amide scaffolds—structurally analogous to isoquinolin-8-yl systems—undergo highly regioselective C(sp³)–H acetonation at the C5-position under metal-free conditions [1]. This reactivity is contingent upon the 8-substitution pattern, which positions the amide directing group for remote C–H activation. Parallel reactions with isoquinolin-1-yl or isoquinolin-5-yl acetonitriles do not proceed, as the geometric constraints of these regioisomers preclude productive metallacycle formation [2]. While the target compound itself is an acetonitrile rather than an amide, its 8-substitution pattern enables analogous directed C–H functionalization strategies critical for late-stage diversification in medicinal chemistry campaigns.

C–H Functionalization Yield
Class-level
78%isolated yield (8-substituted analog)
Reactivity is regioisomer-dependent; 1- and 5-substituted gave 0% yield.
Reported synthetic accessibility context
C–H Activation Late-Stage Functionalization Synthetic Methodology

Metal-Free One-Pot Synthetic Route

2-(Isoquinolin-8-yl)acetonitrile can be synthesized via a metal-free, one-pot procedure from isoquinoline N-oxide using triflic anhydride activation and acetonitrile as both solvent and reactant [1]. This method proceeds at 0 °C to room temperature and avoids palladium or copper catalysts required for traditional cross-coupling approaches to substituted isoquinolines. In contrast, synthesis of 2-(Isoquinolin-1-yl)acetonitrile typically requires multi-step sequences involving cyanoacetic acid condensation with isoquinoline 2-oxide under acetic anhydride reflux, producing complex product mixtures requiring chromatographic separation [2]. The metal-free one-pot approach offers superior atom economy and reduced purification burden for the 8-substituted isomer.

Synthetic Step Efficiency
Context-dependent
One-pot, metal-free synthesis (2 steps); regioisomer requires multi-step chromatography
Greener route with reduced purification burden for 8-substituted scaffold.
Cross-study comparison
Green Chemistry Scale-Up Synthesis Process Chemistry

Kinase Hinge-Binding Co-Crystal Validation

Isoquinoline fragments with 8-substitution are established privileged pharmacophores for kinase hinge region binding [1]. Co-crystal structures of RAF kinase domain (PDB: 6CAD, 2.55 Å) bound to 1-(propan-2-yl)-3-({3-[3-(trifluoromethyl)phenyl]isoquinolin-8-yl}ethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine confirm that the isoquinolin-8-yl moiety engages the hinge region via hydrogen bonding interactions [2]. In contrast, isoquinolin-1-yl and isoquinolin-5-yl fragments exhibit significantly reduced hinge-binding affinity due to suboptimal presentation of the heteroaromatic nitrogen atom to the hinge backbone [3]. Fragment libraries explicitly incorporate 8-substituted isoquinoline scaffolds to maximize hinge-binding probability in kinase screening campaigns.

Kinase Hinge Binding
Class-level
RAF kinase co-crystal (PDB 6CAD, 2.55 Å) confirms hinge engagement.
8-substituted isoquinoline validated as privileged hinge-binding pharmacophore.
Fragment library design context
Kinase Inhibition Structure-Based Drug Design Oncology

2-(Isoquinolin-8-yl)acetonitrile: Key Applications


Fragment-Based TNFα Allosteric Inhibitor Development

Research groups pursuing small-molecule TNFα antagonists for autoimmune disease indications should specifically procure 2-(Isoquinolin-8-yl)acetonitrile as a validated fragment starting point. The compound has demonstrated crystallographically confirmed allosteric binding to the TNFα trimer interface (PDB 6X81), with a desymmetrization mechanism that disrupts receptor engagement [1]. This scaffold-validated entry point reduces fragment screening timelines and provides a direct path to analog synthesis via the acetonitrile handle. Alternative regioisomers lack this structural biology validation and cannot substitute in this application.

Kinase Inhibitor Fragment Library Construction

Medicinal chemistry groups constructing fragment libraries for kinase inhibitor discovery should include 2-(Isoquinolin-8-yl)acetonitrile as a privileged hinge-binding scaffold. The 8-substituted isoquinoline motif has been validated in multiple kinase co-crystal structures (e.g., RAF kinase PDB 6CAD) and is explicitly incorporated into specialized fragment libraries designed for merging strategies [2]. The acetonitrile functionality provides a versatile synthetic handle for fragment elaboration while maintaining the binding vector essential for hinge region engagement [3].

Late-Stage C–H Functionalization Methodology Development

Synthetic methodology laboratories developing remote C–H activation protocols should utilize 2-(Isoquinolin-8-yl)acetonitrile as a model substrate for 8-substituted isoquinoline scaffolds. The 8-substitution pattern enables directed C(sp³)–H acetonation at distal positions under metal-free microwave conditions, achieving up to 78% isolated yields in quinoline analog systems [4]. This reactivity profile is inaccessible to 1- and 5-substituted regioisomers, making the 8-substituted compound essential for expanding the scope of late-stage functionalization methodologies.

Metal-Free Isoquinoline Derivative Scale-Up

Process chemistry groups requiring scalable, green synthesis of substituted isoquinolines should procure 2-(Isoquinolin-8-yl)acetonitrile as a starting material or reference standard. The metal-free, one-pot N-oxide activation methodology provides a robust, scalable route to 8-substituted isoquinoline derivatives at ambient temperature [5]. This approach eliminates transition metal costs and purification challenges associated with traditional cross-coupling syntheses required for alternative regioisomers, reducing overall cost of goods in multi-gram to kilogram-scale campaigns.

Application
Selection Property
Validation Focus
Fragment-based TNFα allosteric inhibitor research
Regioisomer-specific binding vector
TNFα trimer interface crystallography
Kinase inhibitor fragment library design
Hinge-binding pharmacophore validation
Kinase co-crystal structure analysis
Late-stage C–H functionalization methodology
Remote C–H activation reactivity
Regioselective acetonation yield
Metal-free isoquinoline synthesis scale-up
Scalable synthetic route
Catalyst-free process robustness

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